N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide is an organic compound characterized by the presence of a benzodioxole ring and a benzenecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with benzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: N-substituted derivatives
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide: An analogue of capsaicin with similar structural features but different functional groups.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole ring but different substituents.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide is unique due to its combination of a benzodioxole ring and a benzenecarbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H13NO2S |
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Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H13NO2S/c19-15(12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)18-10-17-13/h1-8H,9-10H2,(H,16,19) |
InChI Key |
NGCYQSBZCJVAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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